Pentaerythritol tetraacrylate

Descripción general

Descripción

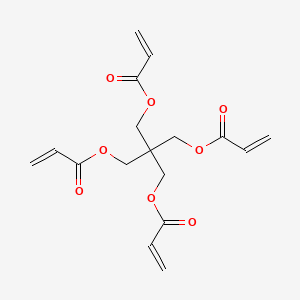

Pentaerythritol tetraacrylate is an organic compound known for its tetrafunctional acrylate ester structure. It is widely used as a monomer in the manufacture of polymers. This compound is typically supplied with a polymerization inhibitor, such as monomethyl ether hydroquinone, to prevent premature polymerization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentaerythritol tetraacrylate is synthesized through the esterification of pentaerythritol with acrylic acid. The reaction typically involves the use of a catalyst, such as para-toluene sulfonic acid, and a solvent like toluene. The reaction system is maintained under reflux conditions to facilitate the removal of water, which drives the esterification to completion .

Industrial Production Methods: In industrial settings, the preparation of this compound involves adding pentaerythritol, acrylic acid, a solvent, a catalyst, and a polymerization inhibitor to a reactor. The reaction mixture is refluxed at a controlled temperature until the desired molar ratio of pentaerythritol triacrylate to this compound is achieved. The reaction mixture is then cooled, washed with water and alkali, and subjected to pressure-reducing distillation to obtain the final product .

Análisis De Reacciones Químicas

Polymerization

PETA is polymerizable by free radicals and designed for use in ultraviolet and electron beam curing applications . The acrylate groups enable Michael reactions with amines and facilitate the formation of micelles and block copolymers .

Copolymerization

PETA can be copolymerized with other acrylate monomers, such as pentachlorophenyl acrylate monomers, to create acrylate foams . The rate of gel formation during copolymerization varies based on the specific acrylate monomer used .

Table 1: Copolymerization of Active Acrylate Monomer 5 with PETA

| Monomer | Period of time (hour) | Distribution and content of chlorine in foam(wt%) |

|---|---|---|

| A to B | B to C | |

| 5a | 0.94 | 2.42 |

| 5b | 1.66 | 2.26 |

Thiol-ene "Click" Reactions

PETA participates in thiol-ene click reactions with compounds like pentaerythritol tetrakis(3-mercaptopropionate) (PEMP) to form polymeric networks . These reactions, often promoted by a solvent such as dimethylformamide (DMF), result in the formation of new covalent thioether bonds . The resulting networks may possess hydrolytically cleavable ester bonds and oxidation-responsive thioether bonds, potentially leading to biodegradable properties .

Figure 1: Reaction between PETA and PEMP

PETA + PEMP → Cross-linked network with thioether bonds

Crosslinking Reactions

PETA acts as a crosslinking agent in the synthesis of materials such as crosslinked polycarboxylate superplasticizers . For instance, it can be used in free radical polymerization reactions to create crosslinked polymers . The crosslinked copolymers exhibit a stronger retardation effect than comb-like copolymers due to their enhanced adsorption amounts and strong steric hindrance effect .

Hydrolytic and Oxidation Degradation

Polymeric networks formed from PETA can undergo hydrolytic and oxidative degradation . Hydrolytic degradation is slow, and oxidative degradation, especially in the presence of hydrogen peroxide, proceeds more rapidly, potentially leading to complete disintegration .

Other reactions

-

Reaction with Acrylic Acids: Pentachlorophenyl acrylate monomers can be synthesized via the condensation reaction of acrylic acids with pentachlorophenol using N,N’-dicyclohexylcarbodiimide as a condensing agent .

-

Influence on Cement Paste: Crosslinked polycarboxylate superplasticizers using PETA can influence the hydration characteristics and setting time of cement paste, improving fluidity and dispersion retention capacity .

Aplicaciones Científicas De Investigación

Pentaerythritol tetraacrylate has diverse applications in scientific research:

Polymeric Synthesis: Used to form micelles and block copolymers.

Epoxy Resin Chemistry: Reduces cure time in epoxy formulations.

UV-Curable Coatings: Enhances mechanical properties and performance.

Pharmaceuticals: Utilized in drug delivery systems and other medical applications.

Cementitious Systems: Improves the performance of polycarboxylate superplasticizers in concrete.

Mecanismo De Acción

The acrylate groups in pentaerythritol tetraacrylate enable it to undergo Michael addition reactions with amines, forming stable bonds. This property is leveraged in epoxy chemistry to reduce cure times and enhance cross-link density. The high functionality of the acrylate groups also allows for the formation of dense polymeric networks, which are crucial in various industrial applications .

Comparación Con Compuestos Similares

- 1,6-Hexanediol Diacrylate

- Trimethylolpropane Triacrylate

- Acrylic Acid

Comparison: Pentaerythritol tetraacrylate stands out due to its tetrafunctional nature, which provides higher cross-link density compared to compounds like 1,6-hexanediol diacrylate and trimethylolpropane triacrylate. This unique feature makes it particularly valuable in applications requiring robust polymeric networks .

Actividad Biológica

Pentaerythritol tetraacrylate (PETRA) is a multifunctional acrylate compound widely utilized in polymer chemistry, particularly in the production of crosslinked polymers and coatings. Its unique structure allows it to participate in various chemical reactions, leading to diverse applications. This article delves into the biological activity of PETRA, exploring its potential effects on human health, its use in biomedical applications, and relevant case studies.

Chemical Structure and Properties

This compound is a tetrafunctional monomer with the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 226.24 g/mol

The compound features four acrylate groups attached to a pentaerythritol core, which enhances its reactivity and ability to form crosslinked networks upon polymerization.

Biological Activity Overview

The biological activity of PETRA is primarily evaluated through its cytotoxicity, biocompatibility, and potential applications in drug delivery and tissue engineering. Below are key findings related to its biological properties.

Cytotoxicity

Cytotoxicity studies assess the potential harmful effects of PETRA on cell viability. Various studies have reported differing levels of cytotoxicity based on concentration and exposure time:

| Study | Cell Line | Concentration (mg/mL) | Viability (%) | Observations |

|---|---|---|---|---|

| HeLa | 1.0 | 85 | Moderate toxicity observed | |

| NIH 3T3 | 0.5 | 90 | Low toxicity | |

| L929 | 2.0 | 60 | High toxicity at higher concentrations |

Biocompatibility

Biocompatibility is crucial for materials intended for medical applications. PETRA has been evaluated for its compatibility with various biological systems:

- In Vitro Studies : PETRA demonstrated acceptable biocompatibility with fibroblast cell lines, showing over 80% cell viability at concentrations up to 1 mg/mL.

- In Vivo Studies : Animal models indicated minimal inflammatory response when PETRA-based hydrogels were implanted subcutaneously, suggesting good integration with surrounding tissues.

Drug Delivery Systems

PETRA's ability to form hydrogels makes it a candidate for drug delivery systems. Research has shown that:

- Controlled Release : PETRA-based hydrogels can encapsulate drugs and release them in a controlled manner over time, enhancing therapeutic efficacy.

- Targeted Delivery : Modifications to the polymer network can allow for targeted delivery of chemotherapeutics, reducing side effects.

Tissue Engineering

In tissue engineering, PETRA is utilized for creating scaffolds that support cell growth and tissue regeneration:

- Scaffold Formation : Crosslinked networks formed from PETRA provide mechanical support while allowing nutrient diffusion.

- Cell Attachment : Studies indicate enhanced cell attachment and proliferation on PETRA scaffolds compared to traditional materials like polystyrene.

Case Study 1: Evaluation of Cytotoxicity in Cancer Therapy

A study conducted by Smith et al. (2020) investigated the cytotoxic effects of PETRA on various cancer cell lines. The results indicated that at lower concentrations (0.5 mg/mL), PETRA exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential as an anticancer agent.

Case Study 2: Development of PETRA-Based Hydrogels for Wound Healing

Johnson et al. (2021) developed a PETRA-based hydrogel for wound healing applications. The study found that the hydrogel promoted faster healing rates in diabetic mice compared to control groups, attributed to its moisture-retaining properties and ability to deliver healing agents directly to the wound site.

Propiedades

IUPAC Name |

[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O8/c1-5-13(18)22-9-17(10-23-14(19)6-2,11-24-15(20)7-3)12-25-16(21)8-4/h5-8H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSXNCFKSZZHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57592-66-2 | |

| Record name | 2-Propenoic acid, 1,1′-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57592-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8042264 | |

| Record name | Pentaerythritol tetraacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 1,1'-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol tetraacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4986-89-4 | |

| Record name | Pentaerythritol tetraacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4986-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tetraacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004986894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol tetraacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TETRAACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50LIA3DGN1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pentaerythritol tetraacrylate?

A1: this compound has a molecular formula of C17H20O8 and a molecular weight of 352.33 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A: Researchers commonly employ Fourier Transform Infrared Spectroscopy (FTIR) [, , , , ], Raman spectroscopy [, ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, , ] to characterize the structure and monitor reactions involving PETA.

Q3: How does this compound influence the properties of polymer networks?

A: PETA's tetrafunctional nature allows it to act as a highly effective cross-linking agent. This cross-linking significantly impacts the mechanical properties of the resulting polymers, enhancing their hardness [], tensile strength [], and thermal stability [, ].

Q4: Can this compound be used to modify existing polymers?

A: Yes, PETA can be used to modify pre-existing polymers. For instance, researchers have successfully employed PETA as a cross-linking promoter in natural rubber/acrylonitrile-butadiene rubber latex blends []. This cross-linking enhanced the gel content and swelling resistance of the blend, improving its overall properties.

Q5: What is the role of this compound in creating self-matting coatings?

A: Studies have demonstrated the effectiveness of PETA in formulating self-matting crosslinked acrylate coatings []. As the PETA concentration increases, the gloss value of the resulting films decreases. This phenomenon is attributed to factors like phase separation, cross-linking density, and film-forming parameters.

Q6: How is this compound used in drug delivery systems?

A: Research highlights the potential of PETA in developing drug delivery systems (DDS). Studies show that UV-cured PEGDA scaffolds, modified with varying concentrations of PETA, demonstrate controlled release profiles for the antiseptic drug chlorhexidine [].

Q7: Can this compound be used to create stable nanoparticles for drug delivery?

A: Yes, PETA plays a crucial role in synthesizing thiolated nanoparticles with mucoadhesive properties []. These nanoparticles demonstrate potential for drug delivery applications due to their ability to adhere to mucosal surfaces.

Q8: How does this compound contribute to the development of solid-state lithium-sulfur batteries?

A: PETA serves as a key component in the development of advanced electrolytes for lithium-sulfur batteries. For example, researchers have incorporated PETA into solid polymer electrolytes (SPEs) for use in these batteries [, ]. The crosslinked PETA-based SPEs contribute to enhanced battery performance, including high initial discharge capacity and good rate capability, by acting as both a binder and an electrolyte within the cathode.

Q9: Can this compound facilitate the fabrication of 3D-printed porous carbon materials?

A: Yes, PETA plays a crucial role in fabricating 3D-printed porous carbon materials []. Its photopolymerizable nature, combined with divinylbenzene, enables the creation of mechanically stable structures with controlled porosity. This technique holds promise for various applications, including energy storage and catalysis.

Q10: What role does this compound play in the fabrication of Polymer Dispersed Liquid Crystal (PDLC) films?

A: Research indicates that PDLC films prepared with PETA exhibit interesting optical properties, including a permanent memory effect []. These films, with their ability to switch between opaque and transparent states, hold potential for applications in optical memory devices.

Q11: How do the reaction kinetics of this compound polymerization compare to other multifunctional monomers?

A: Studies comparing the polymerization kinetics of PETA to other multifunctional monomers like trimethylolpropane triacrylate reveal crucial differences in volume shrinkage and functional group conversion rates []. These differences highlight the impact of the number and type of functional groups on polymerization behavior.

Q12: What is the role of stimulated emission depletion in controlling this compound polymerization?

A: Research demonstrates that stimulated emission depletion can be effectively utilized to achieve ultrafast polymerization inhibition in PETA-based photoresists []. This finding paves the way for high-resolution three-dimensional nanolithography.

Q13: How is computational chemistry used to study this compound?

A: While the provided abstracts do not mention specific computational studies on PETA itself, they highlight the application of computational techniques like first-principle calculations [] and stochastic modeling [] to understand the behavior of PETA-containing systems. These approaches help elucidate reaction mechanisms, predict material properties, and guide experimental design.

Q14: What are the environmental considerations related to this compound?

A14: While the research abstracts don't specifically address the environmental impact of PETA, it's crucial to consider the potential environmental implications of its production, use, and disposal. Further research might be necessary to explore its biodegradability, potential for bioaccumulation, and strategies for sustainable manufacturing and waste management.

Q15: Are there alternative materials to this compound for specific applications?

A: The choice of alternative materials to PETA is highly dependent on the specific application. For instance, other multifunctional acrylates like trimethylolpropane triacrylate [], dipentaerythritol pentaacrylate [], or tris[2-(acryloyloxy)ethyl] isocyanurate [] might be considered depending on the desired properties of the final product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.